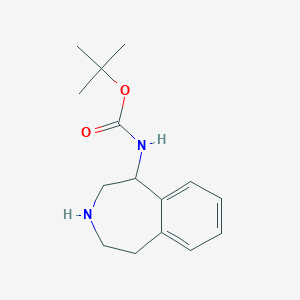

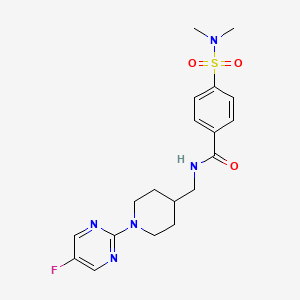

![molecular formula C15H14N2O3S2 B2648216 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide CAS No. 1797697-02-9](/img/structure/B2648216.png)

1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzo[d]isoxazole, a type of organic compound that contains a benzene ring fused to an isoxazole ring . This compound has been synthesized and evaluated for its potential biological activities .

Synthesis Analysis

The synthesis of this compound involves the modification of the 3-ethyl-benzo[d]isoxazole core with sulfonamides . A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione have been prepared and evaluated for their anticonvulsant activities .Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[d]isoxazole core, which is a type of organic compound that contains a benzene ring fused to an isoxazole ring . The structure of this compound has been studied using various techniques, including one-dimensional (1D) and two-dimensional (2D) NMR, density functional theory (DFT) chemical shift calculation, DP4+ technique, and ECD simulation .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its potential applications in various fields. For example, it has been found that this compound exhibits potent BRD4 binding activities . In addition, it has been involved in a multicomponent [3+1+2] cascade annulation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For example, its molecular weight has been determined to be 386.4 g/mol . Other properties such as its hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity have also been computed .Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Antibacterial Potential

A large group of non-proteinogenic amino acids based on 3-(2-benzoxazol-5-yl)alanine skeleton was studied in search for new antimicrobial and anticancer agents . The antibacterial potential of these compounds is selective, acting only against Gram-positive bacteria (B. subtilis) .

Antifungal Properties

Almost half of the studied compounds based on the 3-(2-benzoxazol-5-yl)alanine skeleton have antifungal properties, also against pathogens (C. albicans) .

Anticancer Agents

Many of the compounds based on the 3-(2-benzoxazol-5-yl)alanine skeleton are toxic to both normal and cancer cells. However, in a few cases, toxicity to normal cells is much lower than for cancer cells, indicating these compounds as future anticancer agents .

Synthesis of Pyrimidine Derivatives

The compound has been used as an intermediate in the synthesis of 2,4,5-Substituted Pyrimidine Derivatives .

Anti-Mycobacterial Activities

A novel class of benzo[d]oxazol-2(3H)-one derivatives has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated . Some of these compounds were found to display excellent to moderate activity .

Estrogen Receptor Beta (ERβ) Ligands

The compound has been found to have relevance with estrogen and estrogen receptor beta (ERβ). The positive effects of ERβ ligands on adipogenesis, energy expenditure, lipolysis, food intake, and weight loss, make ERβ an attractive target for obesity control .

Metal-Free Synthetic Routes

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .

properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2-methylsulfanylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-21-15-9-5-3-7-12(15)17-22(18,19)10-13-11-6-2-4-8-14(11)20-16-13/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUDDERCFZSLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2648137.png)

![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)

![N-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648146.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)

![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B2648152.png)